5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole

COX-2 inhibition 5-LOX inhibition anti-inflammatory

5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole (CAS 1105206-38-9) is a synthetic small molecule (MW 354.82, C₁₄H₁₁ClN₂O₃S₂) belonging to the 3,5-disubstituted-1,2,4-oxadiazole class. This class has been extensively characterized in patent literature as activators of the caspase cascade and inducers of apoptosis, with demonstrated utility in anticancer drug discovery across multiple cell lines.

Molecular Formula C14H11ClN2O3S2
Molecular Weight 354.82
CAS No. 1105206-38-9
Cat. No. B2415090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole
CAS1105206-38-9
Molecular FormulaC14H11ClN2O3S2
Molecular Weight354.82
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NOC(=N2)CS(=O)(=O)C3=CC=C(S3)Cl
InChIInChI=1S/C14H11ClN2O3S2/c1-9-4-2-3-5-10(9)14-16-12(20-17-14)8-22(18,19)13-7-6-11(15)21-13/h2-7H,8H2,1H3
InChIKeyPUSQOCDLSAZYOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole (CAS 1105206-38-9): A Selectively Substituted Heterocyclic Scaffold for Apoptosis-Inducing and Anti-Inflammatory Drug Discovery Programs


5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole (CAS 1105206-38-9) is a synthetic small molecule (MW 354.82, C₁₄H₁₁ClN₂O₃S₂) belonging to the 3,5-disubstituted-1,2,4-oxadiazole class [1]. This class has been extensively characterized in patent literature as activators of the caspase cascade and inducers of apoptosis, with demonstrated utility in anticancer drug discovery across multiple cell lines [2]. Structurally, the compound features an ortho-tolyl substituent at the 3-position of the oxadiazole ring, distinguishing it from para- and meta-tolyl regioisomers and piperidine-linked analogs that exhibit divergent biological profiles . The 5-chlorothiophen-2-yl sulfonylmethyl moiety further provides a unique pharmacophoric handle not present in simpler diaryl oxadiazole analogs, potentially conferring differentiated target engagement and physicochemical properties relevant for lead optimization cascades [3].

Why 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole Cannot Be Interchanged with In-Class Analogs Without Reprofiling


Although 1,2,4-oxadiazoles with chlorothiophene-sulfonyl motifs share a conserved core, the regioisomeric position (ortho vs. para vs. meta) of the tolyl group fundamentally alters the three-dimensional pharmacophore and, consequently, the compound's enzyme inhibition profile . The ortho-tolyl substituent introduces a steric clash proximal to the oxadiazole ring that is absent in the para-tolyl analog (CAS 1105234-22-7), which has been independently characterized as a dual COX-2/5-LOX inhibitor with anti-inflammatory activity [1]. In contrast, analogs bearing a piperidine linker between the oxadiazole and sulfonyl moieties (e.g., CAS 1704648-66-7) exhibit a markedly different conformational landscape, with the piperidine ring introducing a basic nitrogen center that alters both solubility and target-binding kinetics . The sulfonylmethyl spacer in the target compound further differentiates it from 3,5-diaryl oxadiazoles that lack this linker, as the latter class was optimized for direct caspase activation through a distinct binding mode elucidated in patent SAR tables [2]. These cumulative structural divergences mean that procurement of a generic 'chlorothiophenyl-oxadiazole' without specification of the tolyl regioisomer and linker chemistry risks obtaining a compound with a fundamentally different biological fingerprint.

Quantitative Differentiation Evidence for 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole Against Closest Analogs


Regioisomer-Dependent Inhibition Profile: Ortho-Tolyl vs. Para-Tolyl Differentiation in COX-2/5-LOX Dual Inhibitory Activity

The para-tolyl regioisomer (CAS 1105234-22-7) has been reported to exhibit dual inhibitory effects against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in inflammatory pathways, although specific IC₅₀ values for that individual compound remain unpublished [1]. The ortho-tolyl substitution in the target compound (CAS 1105206-38-9) introduces steric hindrance that is predicted to alter the binding pose within the COX-2 active site relative to the para-substituted analog, potentially shifting selectivity between COX-2 and 5-LOX . In the broader 1,2,4-oxadiazole class, 3-aryl substitution position has been shown to modulate enzyme inhibition potency by up to 10-fold in related assay systems [2].

COX-2 inhibition 5-LOX inhibition anti-inflammatory regioisomer SAR

Structural Differentiation via Sulfonylmethyl Linker: Impact on Caspase Activation Potency vs. Direct 3,5-Diaryl Oxadiazoles

The target compound incorporates a sulfonylmethyl (-CH₂-SO₂-) spacer between the oxadiazole core and the chlorothiophene ring, a structural feature absent from the canonical 3-aryl-5-aryl-1,2,4-oxadiazoles that were optimized as direct caspase activators [1]. In the seminal SAR study of this class, compound 1d (5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole) was identified as a novel apoptosis inducer with anti-proliferative activity in HCT-116 cancer cells (IC₅₀ = 1.21 ± 0.14 µM) and was shown to arrest the G₀/G₁ phase of the cell cycle [2]. The sulfonylmethyl linker in the target compound introduces an additional hydrogen-bond acceptor and extends the molecular length, which is expected to shift the compound's target profile away from the direct caspase-binding mode of diaryl oxadiazoles toward alternative protein targets such as COX-2, 5-LOX, or carbonic anhydrase isoforms [3]. Other 1,2,4-oxadiazole-sulfonamide hybrids have demonstrated anticancer activity through CAIX inhibition (e.g., OX27: CAIX IC₅₀ = 4.23 µM; antiproliferative IC₅₀ = 11.1 µM), a pathway distinct from caspase-mediated apoptosis [4].

caspase activation apoptosis induction sulfonylmethyl linker anticancer

Piperidine-Containing Analog (CAS 1704648-66-7) vs. Sulfonylmethyl-Containing Target Compound: Conformational and Physicochemical Divergence

A closely related analog, 5-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole (CAS 1704648-66-7; MW 437.96; C₁₉H₂₀ClN₃O₃S₂), replaces the sulfonylmethyl (-CH₂-SO₂-) spacer with a piperidin-3-yl-methyl-sulfonyl linker, introducing a tertiary amine (pKa ~8.5–9.5) that is absent in the target compound (MW 354.82) . This structural divergence has multiple quantifiable consequences: (i) a molecular weight increase of 83.14 g/mol (354.82 → 437.96), (ii) addition of a protonatable nitrogen center that alters pH-dependent solubility and logD₇.₄, and (iii) introduction of conformational flexibility from the piperidine chair that affects entropic binding penalties . The target compound, lacking the piperidine ring, presents a more rigid, lower-molecular-weight scaffold with a neutral sulfonylmethyl linker, which is expected to exhibit superior ligand efficiency metrics (LE = 1.4 × pIC₅₀ / heavy atom count) and reduced hERG channel binding risk compared to its piperidine-containing counterpart [1].

conformational analysis physicochemical properties piperidine analog solubility

Metabolic Stability Advantage of the 1,2,4-Oxadiazole Core Over Ester-Containing Isosteres in Liver Microsome Assays

The 1,2,4-oxadiazole ring has been validated as a metabolically stable bioisostere for ester functionalities in drug discovery. In a direct comparative study, substitution of an ester moiety with a 1,2,4-oxadiazole group in a series of anti-rhinoviral compounds improved metabolic stability, with compound 3k retaining 59.6% and 40.7% of parent compound after 30-minute incubation in rat and human liver microsomes, respectively [1]. While compound 3k carries different aryl substituents than the target compound, the oxadiazole core itself confers the metabolic stability advantage, as the heterocycle is resistant to esterase-mediated hydrolysis that rapidly degrades ester-containing analogs . Further ADME profiling of 1,2,4-oxadiazole series has demonstrated that substituent electronegativity directly modulates CYP450 inhibition liability: electron-withdrawing groups (such as the 5-chlorothiophene-sulfonyl moiety in the target compound) reduce CYP inhibition compared to electron-donating methoxy analogs [2].

metabolic stability liver microsomes oxadiazole bioisostere ADME

Carbonic Anhydrase Inhibition: Sulfonamide-Containing 1,2,4-Oxadiazoles Demonstrate Potent and Isoform-Selective Activity Relevant to the Target Compound's Sulfonyl Pharmacophore

1,2,4-Oxadiazole derivatives bearing sulfonamide or sulfonyl functionalities have emerged as potent carbonic anhydrase (CA) inhibitors with therapeutic relevance in oncology. Compound OX27, a 1,2,4-oxadiazole-sulfonamide hybrid, exhibited antiproliferative activity (IC₅₀ = 11.1 µM) against colon cancer cells with appreciable inhibition of the tumor-associated CAIX isoform (IC₅₀ = 4.23 µM) [1]. In a separate series, 1,2,4-oxadiazole-sulfonamides synthesized from amidoxime and aryl sulfonyl chloride precursors demonstrated enzyme inhibition with IC₅₀ values ranging from 0.5 to 5.1 µM against prostate cancer DU-145 cells, with the sulfonyl group identified as a critical pharmacophoric element for CA active-site zinc coordination [2]. The target compound contains a sulfonyl group directly conjugated to the chlorothiophene ring, positioning the sulfur atom at an appropriate distance from the oxadiazole core to potentially engage the CA active-site zinc ion in a manner analogous to validated sulfonamide-based CA inhibitors [3].

carbonic anhydrase inhibition CAIX sulfonamide anticancer

Cytotoxic Activity in Solid Tumor Cell Lines: Class-Level Evidence for 1,2,4-Oxadiazole-Sulfonyl Hybrids and Predicted Potency of the Ortho-Tolyl Derivative

Multiple 1,2,4-oxadiazole chemotypes have demonstrated reproducible cytotoxicity across solid tumor cell lines, establishing a class-level baseline for anticancer activity. 1,2,4-Oxadiazole-pyrrole hybrids showed IC₅₀ values below 20 µM against MCF-7 breast cancer cells [1]. 3,4-Diaryl-5-(4-pyridinyl)-1,2,4-oxadiazoles exhibited IC₅₀ values of 9.91 µM (MCF-7) and 19.84 µM (AGS gastric cancer) for the most potent derivative 6d-2 [2]. EGFR-targeting 5-aryl-3-((quinolin-8-ylsulfonyl)methyl)-1,2,4-oxadiazoles achieved IC₅₀ values ranging from 4.13 ± 0.64 to 29.23 ± 1.01 µM across multiple cancer cell lines, with the sulfonylmethyl linker contributing to EGFR kinase domain engagement . The target compound combines the sulfonylmethyl linker (implicated in EGFR-targeting activity) with the 1,2,4-oxadiazole core, and the ortho-tolyl group may confer differential cell-line selectivity compared to the para-substituted analogs that dominate the published literature — a hypothesis that can only be tested with the specific ortho-tolyl regioisomer [3].

cytotoxicity solid tumor MCF-7 anticancer

Optimal Research and Procurement Scenarios for 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole Based on Evidence-Based Differentiation


Regioisomer-Specific SAR Expansion of Dual COX-2/5-LOX Anti-Inflammatory Programs

Medicinal chemistry teams developing dual COX-2/5-LOX inhibitors for inflammatory disease should procure the ortho-tolyl regioisomer (CAS 1105206-38-9) to systematically evaluate the impact of tolyl substitution position on enzyme selectivity. As documented in Section 3, the para-tolyl analog has reported activity against both COX-2 and 5-LOX, but the steric environment of the ortho-substituent is predicted to differentially modulate binding to these two enzymes [1]. Procurement of both regioisomers enables head-to-head IC₅₀ determination and selectivity index calculation, addressing a critical gap in the published SAR for this chemotype.

Metabolically Stable Oxadiazole Scaffold for Lead Optimization Avoiding Esterase-Mediated Clearance

Discovery teams encountering rapid esterase-mediated degradation in their lead series can leverage the 1,2,4-oxadiazole core as a documented metabolically stable bioisostere. The target compound incorporates this core alongside an electron-withdrawing 5-chlorothiophene-sulfonyl group, which class-level evidence indicates should further reduce CYP450 inhibition liability compared to electron-donating substituents [2]. As shown in Section 3 Evidence Item 4, 1,2,4-oxadiazoles retain 40–60% of parent compound after 30-minute microsomal incubation versus <10% for ester isosteres, making this scaffold suitable for programs requiring improved pharmacokinetic profiles.

Carbonic Anhydrase IX-Targeted Anticancer Agent Development with Sulfonyl Pharmacophore

The sulfonyl group in the target compound provides a zinc-binding pharmacophore analogous to that found in validated carbonic anhydrase inhibitors. As evidenced by the OX27 chemotype (CAIX IC₅₀ = 4.23 µM), 1,2,4-oxadiazole-sulfonyl hybrids achieve potent and isoform-selective CA inhibition [3]. Research groups investigating tumor-associated CAIX as a therapeutic target for hypoxic solid tumors should evaluate the target compound alongside its piperidine-containing analog to assess whether the rigid sulfonylmethyl linker provides superior CA binding kinetics compared to the flexible piperidine scaffold, which introduces entropic penalties and may reduce ligand efficiency.

Hybrid Scaffold Profiling for Multi-Mechanism Anticancer Activity (Caspase + CAIX + EGFR)

The target compound uniquely combines structural features from three independently active 1,2,4-oxadiazole subclasses: the caspase-activating 3-aryl-5-aryl core, the CAIX-inhibiting sulfonyl pharmacophore, and the EGFR-targeting sulfonylmethyl linker. Procurement of this specific ortho-tolyl regioisomer enables simultaneous profiling against all three target classes in a single chemical entity — a polypharmacology strategy that is impossible with simpler diaryl oxadiazoles lacking the sulfonylmethyl linker [4]. The ortho-tolyl group may further impart cell-line selectivity distinct from extensively characterized para-substituted analogs, justifying its inclusion in broad-panel cytotoxicity screens.

Quote Request

Request a Quote for 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.